molecular formula C13H10Br2N4S B3900640 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide

Cat. No. B3900640
M. Wt: 414.12 g/mol
InChI Key: DFRQEQUXBIAXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is a key enzyme in cancer metabolism, and its inhibition has been shown to have anti-tumor effects.

Mechanism of Action

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide inhibits glutaminase, which is a key enzyme in cancer metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used in the tricarboxylic acid cycle to produce energy for the cancer cell. Inhibition of glutaminase by this compound leads to a decrease in glutamate production, which in turn leads to a decrease in energy production and cell growth.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to decrease the levels of glutamate and lactate in cancer cells, which are both important metabolites for cancer cell growth. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide in lab experiments is its specificity for glutaminase. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of glutaminase in cancer metabolism. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the combination of this compound with other chemotherapeutic agents to enhance its anti-tumor effects. Finally, the role of glutaminase in other diseases, such as neurodegenerative diseases, is an area of research that is currently being explored.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide has been extensively studied for its anti-tumor effects in various cancer cell lines and animal models. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, colon, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

4-(4-bromophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4S.BrH/c14-10-4-2-9(3-5-10)11-8-19-13(17-11)18-12-15-6-1-7-16-12;/h1-8H,(H,15,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRQEQUXBIAXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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